molecular formula C22H25NO2 B1663037 Rev 5901 CAS No. 101910-24-1

Rev 5901

カタログ番号: B1663037
CAS番号: 101910-24-1
分子量: 335.4 g/mol
InChIキー: JRLOEMCOOZSCQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

REV-5901は、ロイコトリエン受容体拮抗薬および5-リポキシゲナーゼ阻害薬としての役割で知られる化合物です。 REV-5901は、生体内における結腸癌の増殖を阻害する可能性を示しています .

科学的研究の応用

Pharmacological Mechanism

REV 5901 functions as a 5-lipoxygenase inhibitor and a peptidoleukotriene antagonist . It specifically targets cysteinyl leukotriene receptor 1 (CysLT1), which mediates various physiological responses associated with inflammation and bronchoconstriction. The compound has demonstrated significant inhibitory effects on leukotriene D4 (LTD4)-induced bronchoconstriction in animal models, making it a candidate for treating respiratory conditions such as asthma and allergic rhinitis .

In Vitro Studies

In laboratory settings, this compound has shown promising results in various cell lines:

  • Colon Cancer Cells : A study indicated that treatment with this compound significantly reduced cell proliferation in LoVo human colon cancer cells, demonstrating a concentration-dependent inhibition of thymidine incorporation. This suggests potential applications in cancer therapy, particularly for cancers associated with elevated 5-lipoxygenase activity .
  • Bronchial Smooth Muscle Cells : this compound effectively inhibited contractions induced by leukotrienes in isolated guinea pig lung preparations, supporting its role in managing airway hyperreactivity .

In Vivo Applications

Animal studies have provided insights into the therapeutic potential of this compound:

  • Bronchoconstriction Models : In guinea pigs, oral administration of this compound significantly mitigated LTD4-induced bronchoconstriction and wheal responses, indicating its effectiveness in preventing acute allergic reactions .
  • Pulmonary Fibrosis : Research has highlighted the anti-fibrotic effects of this compound in bleomycin-induced pulmonary fibrosis models. The compound appears to modulate multiple cellular pathways, including lipid metabolism and angiogenesis, which are crucial in fibrotic disease progression .

Clinical Research Status

As of now, there are no reported clinical trials involving this compound. However, the preclinical findings suggest that further exploration into its safety and efficacy in human subjects could be warranted, particularly for conditions like asthma, allergic rhinitis, and certain cancers.

生化学分析

Biochemical Properties

Rev 5901 plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, particularly lipoxygenases, which convert polyunsaturated fatty acids into biologically active metabolites such as inflammatory mediators—prostaglandins and leukotrienes . The inhibition of lipoxygenases by this compound is increasingly employed in the treatment of cancer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, cellular morphological changes resulting in a more differentiated phenotype, and cell growth inhibition . In the presence of chloroquine, an autophagy inhibitor, an increased mortality of cells was observed, implying a cytoprotective role of autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to be a competitive antagonist of peptidoleukotrienes, with a Ki value of 0.7 microM vs. [3H]leukotriene D4 ( [3H]-LTD4) binding to membranes from guinea pig lung . It induces caspase-dependent apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to have significant effects on cellular function. A 48-hour treatment resulted in diminished cell viability

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study where tumors were induced in BALB/c mice, the animals were treated with potential inhibitors including this compound in a dosage of 30 mg/kg . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the lipoxygenase metabolic pathway. Lipoxygenases convert arachidonic acid into biologically active metabolites . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.

化学反応の分析

REV-5901は、以下を含むさまざまな化学反応を受けます。

    酸化: REV-5901は、酸化されて異なる代謝物を生成することができます。

    還元: この化合物は、特定の条件下で還元されて、異なる生成物を生成することができます。

    置換: REV-5901は、特定の官能基が他の官能基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

REV-5901は、以下のものを含む科学研究への応用について広く研究されてきました。

類似化合物との比較

REV-5901 is compared with other similar compounds, such as:

These analogs highlight the uniqueness of REV-5901 in terms of its specific molecular structure and its role as a leukotriene receptor antagonist and 5-lipoxygenase inhibitor.

生物活性

Rev 5901 is a notable compound primarily recognized for its role as an antagonist of cysteinyl-leukotriene receptors and as an inhibitor of the 5-lipoxygenase (5-LO) pathway. This article delves into the biological activities associated with this compound, supported by various research findings, data tables, and case studies.

Cysteinyl-Leukotriene Receptor Antagonism

This compound acts as an antagonist for cysteinyl-leukotriene receptors (CysLT1 and CysLT2), which are implicated in mediating inflammatory responses and bronchoconstriction. The compound exhibits a Ki value of approximately 0.7 μM for [3H]leukotriene D4 binding in guinea pig lung membranes, indicating its potency in inhibiting leukotriene activity . In vitro studies have shown that this compound effectively blocks LTC4-, LTD4-, and LTE4-induced contractions in guinea pig parenchymal strips, demonstrating its potential therapeutic applications in conditions like asthma .

5-Lipoxygenase Inhibition

As a 5-LO inhibitor, this compound interrupts the biosynthesis of leukotrienes from arachidonic acid. This inhibition is significant as leukotrienes are involved in various inflammatory processes and cancer progression. Research indicates that this compound can suppress leukotriene release induced by antigen stimulation, with effective concentrations observed at both 1 μM and 10 μM . However, it has been noted that this compound lacks sufficient in vivo efficacy due to rapid metabolism, limiting its therapeutic use .

Case Studies and Experimental Data

A series of studies have highlighted the biological activity of this compound:

  • In Vitro Studies : this compound was shown to inhibit leukotriene release significantly. At concentrations of 10 μM, it also inhibited antigen-induced histamine release, underscoring its potential utility in allergic responses .
  • In Vivo Studies : Animal models demonstrated that this compound effectively reduced LTD4-induced bronchoconstriction and wheal responses in guinea pigs, suggesting its applicability in treating asthma and other respiratory conditions .
  • Cancer Research : Recent findings have indicated a chemopreventive effect against colorectal adenocarcinoma xenografts in animal models. This activity is linked to the modulation of the inflammatory environment that promotes tumor growth .

Data Table: Summary of Biological Activities

Activity TypeConcentrationEffectReference
CysLT AntagonismKi = 0.7 μMInhibition of leukotriene binding
Inhibition of BronchoconstrictionOral administrationReduced LTD4-induced bronchoconstriction
Histamine Release Inhibition10 μMSignificant reduction
Chemopreventive ActivityN/AInhibition of colorectal adenocarcinoma

特性

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOEMCOOZSCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906795
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101910-24-1
Record name alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REV 5901
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REV-5901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rev 5901
Reactant of Route 2
Rev 5901
Reactant of Route 3
Reactant of Route 3
Rev 5901
Reactant of Route 4
Rev 5901
Reactant of Route 5
Rev 5901
Reactant of Route 6
Rev 5901

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。